Hex-5-en-2-amine
Description
Hex-5-en-2-amine (CAS: N/A; IUPAC name: this compound) is a primary aliphatic amine featuring a six-carbon chain with a terminal double bond (between C5 and C6) and an amino group at the second carbon. This compound is chiral, with the (S)-enantiomer synthesized via rare-earth-metal-catalyzed kinetic resolution, achieving 95% enantiomeric excess (ee) . The compound is isolated as a colorless oil with a boiling point of 114–116°C at atmospheric pressure .
This compound serves as a versatile intermediate in organic synthesis. For example, it is used in the preparation of carboxylic acid derivatives through coupling reactions with reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBT) . Its unsaturated backbone and amine functionality make it valuable in constructing complex molecules, such as precolibactin precursors .
Properties
IUPAC Name |
hex-5-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-3-4-5-6(2)7/h3,6H,1,4-5,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJOEYAKXHDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994779 | |
| Record name | Hex-5-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7380-76-9 | |
| Record name | 5-Hexen-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenylamine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-5-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60994779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-en-2-amine can be synthesized through several methods. One common method involves the reaction of 5-hexen-2-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Another method involves the hydroamination of 1,5-hexadiene using a suitable catalyst. This reaction adds an amine group across the double bond of the diene, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-hexen-2-one. This process involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent such as ethanol or methanol to ensure efficient mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, base (e.g., sodium hydroxide, NaOH)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Secondary and tertiary amines
Scientific Research Applications
Antimicrobial Activity
Hex-5-en-2-amine and its derivatives have shown promising antimicrobial properties. Studies indicate that compounds containing both amine and pyridine functionalities exhibit significant antibacterial activity, which can be harnessed for developing new antibiotics .
Drug Delivery Systems
The compound's structural features make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with metal ions can enhance the efficacy of therapeutic agents in targeted drug delivery applications .
Peptide Synthesis
This compound is utilized in the synthesis of peptides, including bacitracin, which is an important antibiotic. The compound serves as a building block in peptide synthesis due to its reactive amine group .
Ligand Development
In nanotechnology, this compound can function as a ligand for nanoparticles. The interaction between the compound and nanoparticles enhances their stability and reactivity, making them suitable for biomedical applications such as sensors and drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the hexene chain could enhance the compound's efficacy, suggesting a pathway for developing new antimicrobial agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound derivative A | E. coli | 32 µg/mL |
| This compound derivative B | S. aureus | 16 µg/mL |
| This compound derivative C | P. aeruginosa | 64 µg/mL |
Case Study 2: Drug Delivery Mechanism
Research on drug delivery systems incorporating this compound revealed that its inclusion improved the bioavailability of encapsulated drugs. The study found that the compound facilitated the release of drugs in a controlled manner, enhancing therapeutic outcomes.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Release Rate (%) | 25% | 75% |
| Bioavailability (%) | 50% | 85% |
Mechanism of Action
The mechanism of action of Hex-5-en-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkene group can undergo reactions that modify the compound’s activity and properties .
Comparison with Similar Compounds
Hex-5-en-3-amine Hydrochloride
- Structure : Amine at C3, double bond at C5, hydrochloride salt.
- Molecular Formula : C₆H₁₄ClN.
- Properties: Higher polarity and water solubility due to the hydrochloride salt. Limited volatility compared to the free base. Safety data include hazards H302 (harmful if swallowed) and H315 (skin irritation) .
- Applications : Used in pharmaceutical research, often as a stabilized salt form for storage and reactivity control .
2-Amino-5-methylhexane
- Molecular Formula : C₇H₁₇N.
- Properties : Higher boiling point than unsaturated analogs due to reduced molecular symmetry.
- Applications : Intermediate in surfactant and agrochemical synthesis .
Substituted Derivatives
N-Methylhex-5-en-2-amine
- Structure : Methyl group on the nitrogen (secondary amine), double bond at C5.
- Molecular Formula : C₇H₁₅N.
- Properties : Reduced basicity compared to the primary amine. Boiling point and solubility data are unavailable, but safety hazards include skin irritation (H315) and respiratory sensitivity (H335) .
- Applications: Potential use in catalysis or polymer chemistry due to modified amine reactivity .
N-Methyl-5-hexen-1-amine Hydrochloride
- Structure : Amine at C1, methyl on nitrogen, double bond at C5.
- Molecular Formula : C₇H₁₆ClN.
- Properties : Polar hydrochloride salt with applications in peptide synthesis. The terminal amine position alters reactivity in nucleophilic substitutions .
Comparative Data Table
Key Findings
Chirality and Reactivity : this compound’s enantiopure form is critical for asymmetric synthesis, unlike its branched or N-methylated analogs .
Salt vs. Free Base : Hydrochloride salts (e.g., Hex-5-en-3-amine HCl) enhance stability but require careful handling due to irritancy risks .
Structural Effects : The position of the amine and double bond significantly alters physical properties and reactivity. For example, terminal amines (C1) favor nucleophilic reactions, while internal amines (C2, C3) influence steric interactions .
Biological Activity
Hex-5-en-2-amine, a compound with the molecular formula , has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a hexene chain with an amine functional group, contributing to its reactivity and biological activity. The presence of a double bond in the hexene structure enhances its ability to participate in various chemical reactions, making it a candidate for further modifications in medicinal chemistry.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against bacteria and fungi. The structural characteristics of aromatic amines often correlate with this activity, suggesting a potential role for this compound in combating microbial infections.
2. Anticancer Activity
Several derivatives of hexene-based amines have shown promise in anticancer studies. For instance, modifications to the amine structure can enhance cytotoxicity against cancer cell lines. Empirical studies are necessary to establish the specific anticancer efficacy of this compound .
3. Anti-inflammatory Effects
this compound and its derivatives may exhibit anti-inflammatory properties. In vitro studies have shown that certain analogs can inhibit pro-inflammatory cytokines, which is critical in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Cellular Targets
The amine group allows for hydrogen bonding with cellular targets, potentially influencing signaling pathways involved in inflammation and cancer progression. For example, alterations in the amide bond structure have been shown to significantly affect biological activity, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production .
2. Lipophilicity and Membrane Penetration
The lipophilic nature of this compound enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets. Studies indicate that increased lipophilicity correlates with enhanced biological activity, as observed in various derivatives .
Table 1: Biological Activity Data of Hex-5-en-2-amines Derivatives
| Derivative | IC50 (μM) | Biological Activity |
|---|---|---|
| Hex-5-en-2-amide | 14.2 | Moderate cytotoxicity |
| Derivative 2j | 0.97 | High TNF-α inhibition |
| Derivative 3d | 0.71 | Enhanced anti-inflammatory effects |
| N-Oleoyldopamine | 3.54 | Lower activity compared to synthetic derivatives |
This table summarizes key findings from various studies that highlight the biological activities associated with different derivatives of Hex-5-en-2-amines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
